Pritelivir is a potent and selective helicase-primase inhibitor, specifically targeting the herpes simplex virus (HSV). [] This antiviral drug candidate has demonstrated significant efficacy against HSV infections, including acyclovir-resistant strains. [] Its unique mechanism of action and favorable safety profile make it a promising candidate for treating HSV infections.
Pritelivir acts as a non-nucleoside inhibitor of the HSV helicase-primase complex. [] Unlike acyclovir, which targets viral DNA polymerase, Pritelivir disrupts viral DNA replication by inhibiting the helicase-primase enzyme, responsible for unwinding the DNA helix and synthesizing primers for DNA polymerase. This unique mechanism of action makes Pritelivir effective against acyclovir-resistant HSV strains.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8